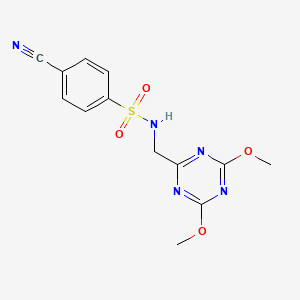
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its significant role in various chemical reactions, particularly in the synthesis of amides and other carboxylic derivatives. Its unique structure, which includes a cyano group, a triazine ring, and a benzenesulfonamide moiety, makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran. The reaction proceeds through the formation of a quaternary ammonium salt, which is then reacted with 4-cyanobenzenesulfonamide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in amide coupling reactions, where it activates carboxylic acids to form amides.
Esterification: It can also facilitate the esterification of carboxylic acids with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution and coupling reactions.
Solvents: Tetrahydrofuran, methanol, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as N-methylmorpholine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives, depending on the specific nucleophile and reaction conditions used.
Scientific Research Applications
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine-based reagents.
Uniqueness
4-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is unique due to its cyano group, which enhances its reactivity and versatility in various chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of a wide range of carboxylic derivatives makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-21-12-16-11(17-13(18-12)22-2)8-15-23(19,20)10-5-3-9(7-14)4-6-10/h3-6,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCLKZLPMZKTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
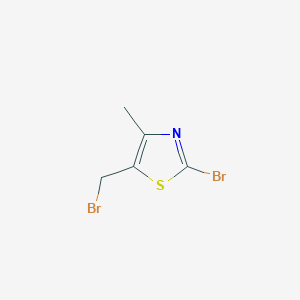
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2682138.png)
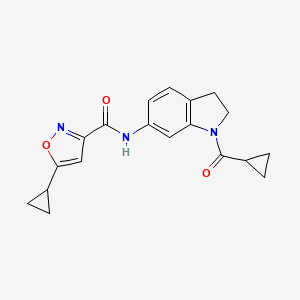
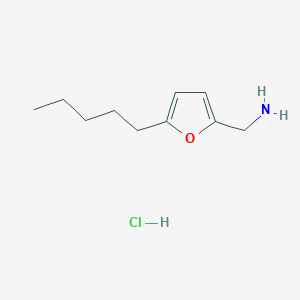
![1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2682141.png)

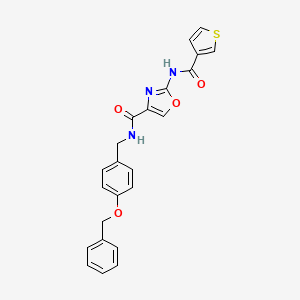
![Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)](/img/structure/B2682149.png)

![2,4-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2682151.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
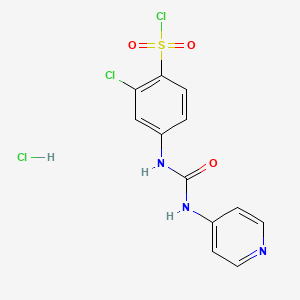
![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2682158.png)

